molecular formula C6H5Br2NO B1346563 4-Amino-2,6-dibromophenol CAS No. 609-21-2

4-Amino-2,6-dibromophenol

Cat. No.: B1346563
CAS No.: 609-21-2
M. Wt: 266.92 g/mol
InChI Key: HFYPXERYZGFDBD-UHFFFAOYSA-N
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Description

4-Amino-2,6-dibromophenol: is an organic compound with the molecular formula C₆H₅Br₂NO. It is a derivative of phenol, where the hydroxyl group is substituted with amino and bromine groups at specific positions on the benzene ring. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dibromophenol typically involves the reduction of 4-Nitro-2,6-dibromophenol. The process is as follows:

    Starting Material: 4-Nitro-2,6-dibromophenol (2.97g, 10mmol) is dissolved in a mixture of ethanol (15ml) and water (3ml).

    Addition of Acetic Acid: Acetic acid (1ml) is added to the solution.

    Heating and Stirring: The mixture is heated and stirred to raise the temperature to 80°C.

    Reduction: Iron powder (1.68g, 30mmol) is added in batches to the heated solution.

    Filtration and Concentration: After the reaction is complete, the solution is filtered while hot, and the filtrate is concentrated under reduced pressure.

    Extraction: Ethyl acetate and water are added to the concentrated residue to extract the product.

    Purification: The organic phases are combined, dried, filtered, and the solvent is removed under reduced pressure.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, but with optimized conditions for higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-dibromophenol undergoes various chemical reactions, including:

    Reduction: The nitro group in 4-Nitro-2,6-dibromophenol is reduced to an amino group.

    Substitution: The bromine atoms can participate in nucleophilic substitution reactions.

    Oxidation: The amino group can be oxidized under specific conditions.

Common Reagents and Conditions:

    Reduction: Iron powder in the presence of acetic acid and ethanol.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products:

    Reduction: this compound.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

4-Amino-2,6-dibromophenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dibromophenol involves its interaction with specific molecular targets and pathways. The amino and bromine groups on the phenol ring allow it to participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 2,6-Dibromo-4-aminophenol
  • 3,5-Dibromo-4-hydroxyaniline
  • 4-Hydroxy-3,5-dibromoaniline

Comparison: 4-Amino-2,6-dibromophenol is unique due to the specific positions of the amino and bromine groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the amino group at the 4-position and bromine atoms at the 2 and 6 positions makes it more reactive in certain substitution and reduction reactions .

Properties

IUPAC Name

4-amino-2,6-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYPXERYZGFDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060567
Record name Phenol, 4-amino-2,6-dibromo-
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Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-21-2
Record name 4-Amino-2,6-dibromophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-amino-2,6-dibromo-
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Record name 4-Amino-2,6-dibromophenol
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Record name Phenol, 4-amino-2,6-dibromo-
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Record name Phenol, 4-amino-2,6-dibromo-
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Record name 4-amino-2,6-dibromophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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